molecular formula C18H13N3O3 B6463165 2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide CAS No. 2549133-25-5

2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide

Cat. No.: B6463165
CAS No.: 2549133-25-5
M. Wt: 319.3 g/mol
InChI Key: XDRMKCJPYIXOLS-UHFFFAOYSA-N
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Description

2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide is a complex organic compound that belongs to the class of chromenylidene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a cyano group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the cyano group and the methoxy substituent. The final step involves the formation of the benzamide moiety through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids/bases to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide involves its interaction with specific molecular targets. The cyano group and the chromene core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: Known for its use as a ligand in coordination chemistry.

    4,4’-Dimethoxy-2,2’-bipyridine: Another bipyridine derivative with similar structural features.

    6,6’-Dimethyl-2,2’-bipyridyl: A bipyridine compound with methyl substituents.

Uniqueness

2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide is unique due to its combination of a chromene core, cyano group, and benzamide moiety

Properties

IUPAC Name

2-[(3-cyano-8-methoxychromen-2-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-23-15-8-4-5-11-9-12(10-19)18(24-16(11)15)21-14-7-3-2-6-13(14)17(20)22/h2-9H,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRMKCJPYIXOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3C(=O)N)C(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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